N-propyl-8-(trifluoromethoxy)quinolin-4-amine
Overview
Description
N-propyl-8-(trifluoromethoxy)quinolin-4-amine: is a chemical compound with the molecular formula C₁₃H₁₃F₃N₂O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is of interest due to its unique chemical structure, which includes a trifluoromethoxy group and a propylamine side chain, making it a valuable subject for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-propyl-8-(trifluoromethoxy)quinolin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 8-hydroxyquinoline.
Trifluoromethoxylation: The 8-hydroxyquinoline undergoes trifluoromethoxylation using a suitable trifluoromethoxylating agent under controlled conditions to introduce the trifluoromethoxy group at the 8-position.
Amination: The intermediate product is then subjected to amination with propylamine to introduce the N-propyl group at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-propyl-8-(trifluoromethoxy)quinolin-4-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
N-propyl-8-(trifluoromethoxy)quinolin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-propyl-8-(trifluoromethoxy)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and the quinoline core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
8-(trifluoromethoxy)quinoline: Lacks the N-propyl group, which may result in different chemical and biological properties.
N-propylquinolin-4-amine:
Quinolin-4-amine derivatives: Various derivatives with different substituents at the 8-position.
Uniqueness: N-propyl-8-(trifluoromethoxy)quinolin-4-amine is unique due to the presence of both the trifluoromethoxy group and the N-propyl group, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
N-propyl-8-(trifluoromethoxy)quinolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O/c1-2-7-17-10-6-8-18-12-9(10)4-3-5-11(12)19-13(14,15)16/h3-6,8H,2,7H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIFCEZWJSBVGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=CC=C(C2=NC=C1)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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